molecular formula C9H8BrNO2 B14390388 5-Bromo-2-(ethenyloxy)benzamide CAS No. 88576-67-4

5-Bromo-2-(ethenyloxy)benzamide

Cat. No.: B14390388
CAS No.: 88576-67-4
M. Wt: 242.07 g/mol
InChI Key: XFDIILHJMSPVHF-UHFFFAOYSA-N
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Description

5-Bromo-2-(ethenyloxy)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 5th position, an ethenyloxy group at the 2nd position, and an amide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(ethenyloxy)benzamide can be achieved through several steps:

    Bromination: The starting material, 2-hydroxybenzamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.

    Ethenylation: The hydroxyl group at the 2nd position is then converted to an ethenyloxy group through a reaction with an appropriate ethenylating agent, such as vinyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(ethenyloxy)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The ethenyloxy group can undergo oxidation to form corresponding aldehydes or acids, and reduction to form alcohols.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols.

    Hydrolysis: 5-Bromo-2-hydroxybenzoic acid and corresponding amine.

Scientific Research Applications

5-Bromo-2-(ethenyloxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(ethenyloxy)benzamide depends on its specific application:

    Medicinal Chemistry: It may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Biological Studies: It can inhibit or activate specific enzymes, providing insights into their function and regulation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzamide: Lacks the ethenyloxy group, making it less versatile in certain chemical reactions.

    2-(Ethenyloxy)benzamide:

    5-Bromo-2-methoxybenzamide: Contains a methoxy group instead of an ethenyloxy group, leading to different chemical properties and reactivity.

Uniqueness

5-Bromo-2-(ethenyloxy)benzamide is unique due to the presence of both the bromine atom and the ethenyloxy group, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

88576-67-4

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

5-bromo-2-ethenoxybenzamide

InChI

InChI=1S/C9H8BrNO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h2-5H,1H2,(H2,11,12)

InChI Key

XFDIILHJMSPVHF-UHFFFAOYSA-N

Canonical SMILES

C=COC1=C(C=C(C=C1)Br)C(=O)N

Origin of Product

United States

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